ROCHE screening, 65
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Overview
Description
ROCHE screening, 65 is a widely used analytical tool in various fields of research and industry. It is a method used to test the biological and chemical properties of compounds and materials. This compound has gained significant attention due to its versatility and effectiveness in various applications.
Chemical Reactions Analysis
ROCHE screening, 65 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Scientific Research Applications
ROCHE screening, 65 has a wide range of scientific research applications. In chemistry, it is used to study the reactivity and properties of various compounds. In biology, it is employed to investigate the biological activity of different molecules. In medicine, it is used in drug discovery and development to screen potential therapeutic agents. In industry, it is utilized for quality control and testing of materials .
Mechanism of Action
The mechanism of action of ROCHE screening, 65 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in drug discovery, this compound may interact with enzymes or receptors to inhibit or activate their function .
Comparison with Similar Compounds
ROCHE screening, 65 is unique in its versatility and effectiveness compared to other similar compounds. Some similar compounds include other screening tools and analytical methods used in research and industry. this compound stands out due to its broad range of applications and high reliability. Other similar compounds may include specific inhibitors or activators used in biological research, but they may not offer the same level of versatility and effectiveness .
Properties
IUPAC Name |
(2E,5Z)-2-methoxyimino-5-(quinolin-6-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-17-14-16-13(18)12(20-14)8-9-4-5-11-10(7-9)3-2-6-15-11/h2-8H,1H3,(H,16,17,18)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFHDCOBSCSRE-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1NC(=O)C(=CC2=CC3=C(C=C2)N=CC=C3)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\NC(=O)/C(=C/C2=CC3=C(C=C2)N=CC=C3)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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